8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
Description
Properties
IUPAC Name |
8-methyl-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9-11(8)14-7-10-12(9)16-5-6-17-13(10)15/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBCYZTBFVXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methylquinoline with suitable reagents to form the dioxepin ring. For instance, the reaction of 8-methylquinoline with azodicarboxylates under Rhodium(III) catalysis has been reported to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
8-Methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tricyclic heterocycles with fused quinoline or pyridine-dioxepine systems are explored for diverse biological activities. Below, 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is compared to structurally analogous compounds based on substituents, ring systems, and reported properties.
Structural Analogues
Table 1: Key Structural Features of Analogues
Physicochemical and Pharmacokinetic Properties
While direct data for this compound are scarce, analogues provide insights:
- Lipophilicity: Pyrazolo-quinoline derivatives (e.g., 3,7,7-trimethyl-1,4-diphenyltetrahydro-pyrazoloquinolinone) exhibit logP values ranging from 2.5–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier permeation .
- BOILED-Egg Model : Related tricyclic compounds show mixed brain/intestinal permeation predictions, aligning with their moderate logP and PSA profiles .
Biological Activity
Chemical Structure and Properties
- IUPAC Name : 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
- Molecular Formula : C12H9N3O3
- Molecular Weight : 233.22 g/mol
The compound features a fused dioxepine and quinoline structure which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Quinoline derivatives are also explored for their anticancer activities. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : The compound can bind to receptors involved in cell signaling pathways, altering cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several quinoline derivatives against resistant strains of bacteria. The results indicated that compounds structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 50–100 µg/mL against MRSA strains.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. The IC50 values were reported at approximately 200 µg/mL, suggesting moderate activity compared to established chemotherapeutics.
Comparative Analysis Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 50–100 | ~200 |
| Quinoline derivative A | 40–80 | ~150 |
| Quinoline derivative B | 60–120 | ~250 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step organic synthesis is typically required, involving cyclization reactions and palladium-catalyzed cross-coupling to assemble the fused dioxepinoquinoline core. Key steps include:
- Ring closure : Use of microwave-assisted reactions to enhance cyclization efficiency, as seen in analogous quinoline derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor progress via TLC and HPLC .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the methyl group and dioxepine ring fusion. Compare with computed spectra (DFT) for validation .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use gradient elution (water:acetonitrile) for optimal resolution .
Q. What strategies improve solubility and stability of this compound in biological assays?
- Solubility : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins .
- Stability : Store lyophilized samples at -20°C under argon. For in vitro assays, buffer at pH 7.4 with 0.1% BSA to prevent aggregation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?
- In-silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or bacterial gyrase, leveraging homology models from PDB .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability in lipid bilayers or protein pockets .
Q. How to resolve contradictions in reported bioactivity data for quinoline-dioxepine hybrids?
- Experimental design :
- Dose-response curves : Test across 5–6 log units (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Counter-screening : Rule out false positives via orthogonal assays (e.g., fluorescence quenching controls in enzyme inhibition studies) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vivo results .
Q. How to design SAR studies to optimize the pharmacological profile of this scaffold?
- Key modifications :
- Substituent variation : Replace the 8-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. Synthesize analogs via Suzuki-Miyaura coupling .
- Ring expansion : Fuse additional heterocycles (e.g., pyrazole) to the quinoline core to modulate lipophilicity and BBB penetration .
- Prodrug strategies : Introduce ester or carbamate moieties at the 5-keto position to improve oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
